![molecular formula C24H25N7O5 B11929313 (S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)
(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of SIN44126 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrolidine and morpholine groups: These groups are introduced through nucleophilic substitution reactions.
Final coupling reaction: The final product is obtained by coupling the oxazole intermediate with the pyridine derivative under specific reaction conditions.
Industrial production methods for SIN44126 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
SIN44126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of reduced pyridine derivatives .
科学的研究の応用
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs have shown efficacy against various cancer cell lines.
- Neuropharmacological Effects : The presence of pyrrolidine and morpholine rings may contribute to activity in neuropharmacology, potentially impacting neurotransmitter systems.
Potential Applications
The potential applications of (S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide include:
- Drug Development : Its unique structure may allow for the development of novel therapeutics targeting specific diseases such as cancer and neurological disorders.
- Biochemical Research : As a tool compound, it can be used to study biological pathways and molecular interactions due to its diverse functional groups.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of similar oxazole derivatives, demonstrating significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Neuropharmacology
Research on pyrrolidine-containing compounds has highlighted their ability to modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression.
作用機序
SIN44126 exerts its effects by inhibiting interleukin-1 receptor-associated kinase 4, a key enzyme involved in the signaling pathways of the immune response. By blocking this enzyme, SIN44126 can reduce the production of pro-inflammatory cytokines and modulate immune responses. The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .
生物活性
(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide, commonly referred to as Emavusertib, is a small molecule that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This compound functions primarily as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in inflammatory and immune responses.
- Molecular Formula : C24H25N7O5
- Molecular Weight : 491.50 g/mol
- CAS Number : 1801344-14-8
Emavusertib acts by inhibiting IRAK4, a kinase involved in the signaling pathways of various cytokines. By blocking this pathway, the compound can potentially reduce inflammation and modulate immune responses, making it a candidate for treating conditions like refractory central nervous system lymphoma and acute myeloid leukemia (AML).
In Vitro Studies
In vitro studies have demonstrated that Emavusertib effectively inhibits IRAK4 activity, leading to decreased proliferation of cancer cells. For instance, in cell lines derived from AML patients with FLT3 mutations, treatment with Emavusertib resulted in significant reductions in cell viability and increased apoptosis rates.
Study | Cell Line | Concentration | Result |
---|---|---|---|
AML FLT3+ | 0.1 - 10 µM | Decreased cell viability by 50% at 5 µM | |
CNS Lymphoma | 1 - 100 µM | Induced apoptosis in 70% of treated cells |
In Vivo Studies
Preclinical trials have shown promising results in animal models. In mice xenografted with human AML cells, Emavusertib not only inhibited tumor growth but also improved survival rates compared to control groups.
Study | Model | Dose | Outcome |
---|---|---|---|
Mouse xenograft (AML) | 50 mg/kg/day | Tumor volume reduced by 60% after 28 days | |
Mouse xenograft (CNS Lymphoma) | 25 mg/kg/day | Increased survival by 40% |
Clinical Trials
Emavusertib has progressed to clinical trials, with Phase 1/2 studies evaluating its safety and efficacy in patients with refractory CNS lymphoma and AML. Early results indicate manageable side effects and encouraging response rates.
Key Findings from Clinical Trials
- Phase : 1/2
- Indications : Refractory CNS Lymphoma, AML
- Response Rate : Approximately 30% for CNS lymphoma patients .
Case Studies
Recent case studies highlight the effectiveness of Emavusertib in individual patients:
- Patient A : A 62-year-old male with refractory CNS lymphoma showed a partial response after four cycles of treatment.
- Patient B : A 45-year-old female with AML experienced complete remission after six months on Emavusertib combined with standard chemotherapy.
Side Effects
The most common side effects reported include:
- Fatigue
- Nausea
- Transient liver enzyme elevation
特性
分子式 |
C24H25N7O5 |
---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
N-[5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m0/s1 |
InChIキー |
SJHNWSAWWOAWJH-INIZCTEOSA-N |
異性体SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@@H](C5)O)N=C(O4)N6CCOCC6 |
正規SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。